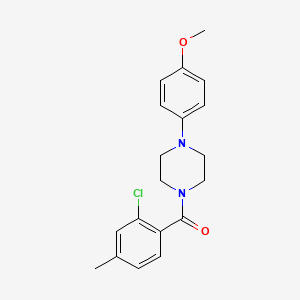
N-(4-methyl-2-pyridinyl)-3-(3-nitrophenyl)acrylamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-methyl-2-pyridinyl)-3-(3-nitrophenyl)acrylamide is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. This compound is also known as MPN or MPNA and has been synthesized using different methods. In
Wirkmechanismus
The mechanism of action of N-(4-methyl-2-pyridinyl)-3-(3-nitrophenyl)acrylamide is not well understood. However, it has been suggested that it may act as an inhibitor of certain enzymes or proteins.
Biochemical and Physiological Effects:
Studies have shown that N-(4-methyl-2-pyridinyl)-3-(3-nitrophenyl)acrylamide has biochemical and physiological effects. It has been shown to have anti-inflammatory and analgesic properties in animal models. It has also been shown to have a cytotoxic effect on cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-(4-methyl-2-pyridinyl)-3-(3-nitrophenyl)acrylamide in lab experiments is its potential as a drug candidate. It has also been used as a fluorescent probe for imaging applications. However, one limitation is that its mechanism of action is not well understood.
Zukünftige Richtungen
There are several future directions for research on N-(4-methyl-2-pyridinyl)-3-(3-nitrophenyl)acrylamide. One direction is to further study its potential as a drug candidate, particularly in the treatment of inflammatory diseases and cancer. Another direction is to explore its potential as a corrosion inhibitor in the oil and gas industry. Additionally, further research is needed to understand its mechanism of action and to develop more efficient synthesis methods.
Synthesemethoden
The synthesis of N-(4-methyl-2-pyridinyl)-3-(3-nitrophenyl)acrylamide has been achieved through different methods. One of the most commonly used methods is the reaction between 4-methyl-2-pyridinecarboxaldehyde and 3-nitrobenzaldehyde in the presence of acetic anhydride and pyridine. The resulting product is then treated with acryloyl chloride to obtain N-(4-methyl-2-pyridinyl)-3-(3-nitrophenyl)acrylamide.
Wissenschaftliche Forschungsanwendungen
N-(4-methyl-2-pyridinyl)-3-(3-nitrophenyl)acrylamide has been used in various scientific research applications. One of the main applications is in the field of medicinal chemistry, where it has been studied for its potential as a drug candidate. It has also been used in the development of fluorescent probes for imaging applications. Additionally, it has been studied for its potential as a corrosion inhibitor in the oil and gas industry.
Eigenschaften
IUPAC Name |
(E)-N-(4-methylpyridin-2-yl)-3-(3-nitrophenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O3/c1-11-7-8-16-14(9-11)17-15(19)6-5-12-3-2-4-13(10-12)18(20)21/h2-10H,1H3,(H,16,17,19)/b6-5+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WITUCZUUHSZEIU-AATRIKPKSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1)NC(=O)C=CC2=CC(=CC=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=NC=C1)NC(=O)/C=C/C2=CC(=CC=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-N-(4-methylpyridin-2-yl)-3-(3-nitrophenyl)prop-2-enamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N~1~-cyclopropyl-N~2~-(methylsulfonyl)-N~2~-[3-(trifluoromethyl)phenyl]glycinamide](/img/structure/B5715951.png)
![6-[(2,4-dichlorobenzyl)thio]-9H-purin-2-amine](/img/structure/B5715965.png)
![3,5-dimethoxy-N-[4-(1-pyrrolidinyl)phenyl]benzamide](/img/structure/B5715973.png)

![(4',7'-dichloro-2'-oxospiro[1,3-dioxane-2,3'-indol]-1'(2'H)-yl)acetonitrile](/img/structure/B5715985.png)


![2-[(4,5-dimethyl-4H-1,2,4-triazol-3-yl)thio]-N-(3-methylphenyl)acetamide](/img/structure/B5716006.png)



![N-[4-chloro-2-(trifluoromethyl)phenyl]-2-(4-methylphenoxy)acetamide](/img/structure/B5716033.png)

![4,4,7-trimethyl-5-propionyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione](/img/structure/B5716044.png)